
Tri-Boc-6-Me3Sn-L-DOPA methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Derivatives
Crown-Carrier Derivatives : The synthesis of crown-carrier C α,α-disubstituted glycines derived from α-methyl-(l)-DOPA has been reported. This involves N-protection of α-methyl-(l)-DOPA methyl ester with Boc anhydride, forming N, O-di-Boc derivatives, and further reactions to produce various derivatives, including Boc-[18-C-6]-Mdp-OMe (Wright, Melandri, Cannizzo, Wakselman, & Mazaleyrat, 2002).
Fluorine-18 Labelling : A process for the efficient synthesis of 18F-labelled 3-O-methyl-6-[18F]fluoro-L-DOPA ([18F]OMFD) has been established. This involves the use of a precursor N-formyl-3-O-methyl-4-O-boc-6-trimethyl-stannyl-L-DOPA-ethyl ester for direct electrophilic radiofluorination (Füchtner & Steinbach, 2003).
Pharmaceutical Applications
Anti-Tumor Agent : L-DOPA methyl ester has been reported to have in vivo antitumor activity in various tumor systems, indicating its potential as an antitumor agent (Wick, 1977).
Parkinson's Disease Treatment : The use of L-DOPA methyl ester as a treatment for response swings in Parkinson's disease has been examined. It has been found to be equivalent to L-DOPA in reversing motor deficits in animal models (Cooper, Marrel, Testa, van de Waterbeemd, Quinn, Jenner, & Marsden, 1984).
Levodopa-Induced Dyskinesias : In the context of Parkinson's disease, it's shown that the inhibition of protein kinase A in the striatum could prevent levodopa-induced dyskinesias, a common side effect of long-term levodopa therapy (Lebel, Chagniel, Bureau, & Cyr, 2010).
Biochemistry and Synthesis
Bioadhesive End Groups : DOPA and its methyl ester have been used for the conjugation to poly(ethylene oxide)-poly(propylene oxide)-poly(ethylene oxide) block copolymers, indicating their application in bioadhesive technologies (Huang, Lee, Ingram, & Messersmith, 2002).
Spherical and Hemispherical Oligosaccharides Synthesis : The synthesis of new spherical and hemispherical oligosaccharides with a polylysine core scaffold has been achieved, showcasing the diverse synthetic applications of DOPA derivatives (Han, Baigude, Hattori, Yoshida, & Uryu, 2007).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Tri-Boc-6-Me3Sn-L-DOPA methyl ester involves the protection of the amine and carboxylic acid functional groups, followed by the introduction of the SnMe3 group and subsequent deprotection of the Boc groups.", "Starting Materials": [ "L-DOPA methyl ester", "Di-tert-butyl dicarbonate (Boc2O)", "Triethylamine (TEA)", "Methanol (MeOH)", "Tin(IV) chloride (SnCl4)", "Trimethyltin chloride (Me3SnCl)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Ethyl acetate (EtOAc)", "Sodium sulfate (Na2SO4)" ], "Reaction": [ "Step 1: Protection of the amine and carboxylic acid functional groups by reaction with di-tert-butyl dicarbonate (Boc2O) and triethylamine (TEA) in methanol (MeOH) to form Tri-Boc-L-DOPA methyl ester.", "Step 2: Introduction of the SnMe3 group by reaction with tin(IV) chloride (SnCl4) and trimethyltin chloride (Me3SnCl) in the presence of TEA in MeOH to form Tri-Boc-6-Me3Sn-L-DOPA methyl ester.", "Step 3: Deprotection of the Boc groups by treatment with hydrochloric acid (HCl) in MeOH to form Tri-6-Me3Sn-L-DOPA methyl ester.", "Step 4: Deprotection of the methyl ester group by treatment with sodium hydroxide (NaOH) in EtOAc to form Tri-6-Me3Sn-L-DOPA.", "Step 5: Purification of the product by extraction with EtOAc and drying over sodium sulfate (Na2SO4)." ] } | |
Número CAS |
857502-21-7 |
Fórmula molecular |
C28H45NO10Sn |
Peso molecular |
674.37 |
Pureza |
>98% |
Sinónimos |
N-tert-butoxycarbonyl-3,4-di-tert-butoxycarbonyloxy-6-(trimethylstannyl)-L-phenylalanine methyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



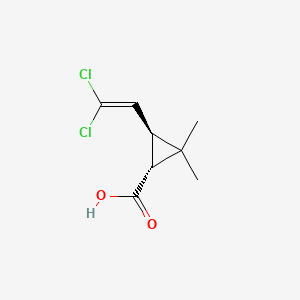
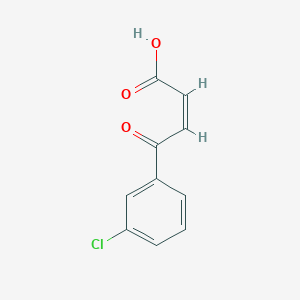
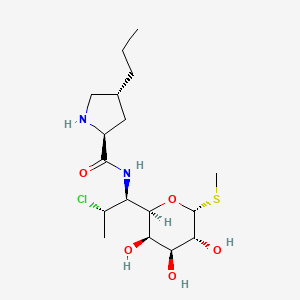
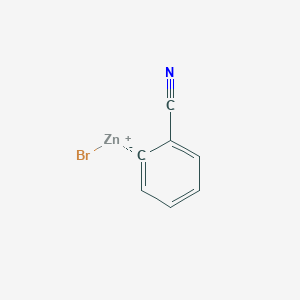
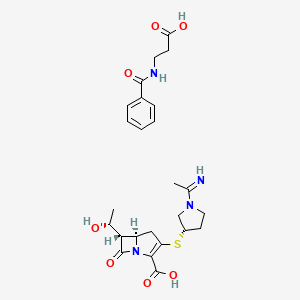
![(2S,3S,4S,5R,6R)-6-[2-[3-[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-4-(trideuteriomethoxy)phenyl]-5-hydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1147621.png)